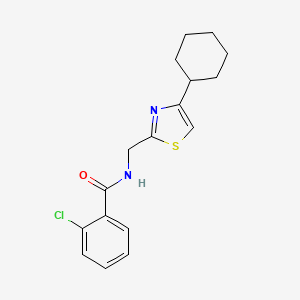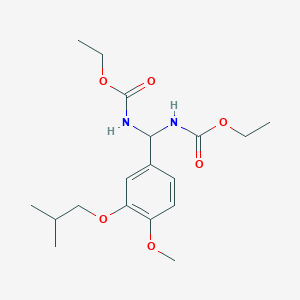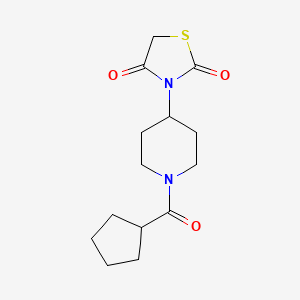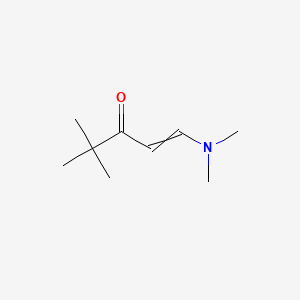![molecular formula C16H23N5O2 B2807366 8-Hexyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 903301-65-5](/img/structure/B2807366.png)
8-Hexyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hexyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione, commonly known as HTD-1801, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of imidazolines, which are known for their diverse biological activities.
作用机制
The mechanism of action of HTD-1801 is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways. HTD-1801 has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, HTD-1801 has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
HTD-1801 has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. Furthermore, HTD-1801 has been found to improve cognitive function and protect against ischemia-reperfusion injury. Additionally, HTD-1801 has been found to have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using HTD-1801 in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it an ideal candidate for studying the mechanisms involved in the development of various diseases. However, one of the limitations of using HTD-1801 is its relatively new status as a compound. Therefore, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
未来方向
There are several future directions for the research on HTD-1801. One of the areas of interest is its potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms involved and to develop effective treatment strategies. Additionally, there is a need for more studies on the safety and toxicity of HTD-1801, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of more efficient synthesis methods for HTD-1801 would be beneficial for its widespread use in scientific research.
合成方法
The synthesis of HTD-1801 involves a multistep process that starts with the reaction of 2,6-diaminopurine with 3-methyl-2-butanone in the presence of acetic acid. The resulting product is then reacted with hexyl isocyanate to form 8-hexyl-1,3,7-trimethylxanthine. Finally, the xanthine derivative is reacted with formaldehyde and ammonia to form HTD-1801. The purity of the compound is achieved through recrystallization and column chromatography.
科学研究应用
HTD-1801 has shown promising results in various scientific research studies. It has been found to have potent anti-inflammatory, antioxidant, and neuroprotective properties. In a study conducted on rats, HTD-1801 was found to improve cognitive function and reduce oxidative stress in the brain. Another study showed that HTD-1801 has a protective effect against ischemia-reperfusion injury in the liver. Furthermore, HTD-1801 has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
6-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-5-6-7-8-9-20-10(2)11(3)21-12-13(17-15(20)21)19(4)16(23)18-14(12)22/h5-9H2,1-4H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJCWINXSZUMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(Cyclohexanecarbonyl)piperidin-4-yl]-2-(4-formylphenoxy)acetamide](/img/structure/B2807283.png)
![1-(3-methoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2807287.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2807289.png)


![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2807294.png)



![N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2807300.png)
![9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807301.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2807305.png)
![3-ethyl-N-(3-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2807306.png)